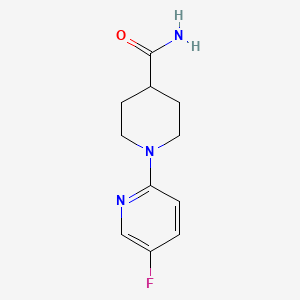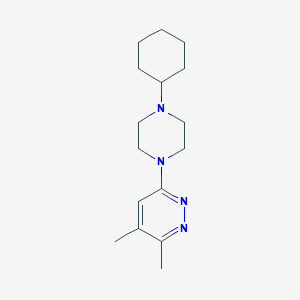![molecular formula C19H21N5O2S B12270649 5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12270649.png)
5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes the preparation of starting materials, the cycloaddition reaction, and subsequent purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group results in an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine
Medicinally, triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. The specific compound may be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound’s aromatic rings and functional groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-1H-pyrazole-4-carboxamide: Another heterocyclic compound with similar functional groups but a different ring structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
What sets 5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide apart is its triazole ring, which provides unique chemical properties and reactivity
Properties
Molecular Formula |
C19H21N5O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2S/c1-26-15-7-3-13(4-8-15)11-21-19(25)17-18(20)24(23-22-17)12-14-5-9-16(27-2)10-6-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
InChI Key |
JPXXBIGBEOWZOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12270568.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12270570.png)
![N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12270573.png)
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)



![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12270610.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)

![N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270622.png)
![4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12270623.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12270626.png)
![2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270631.png)
